Lipophilicity Differentiation: Balanced logP Relative to 7-Fluorobenzofuran and 3-(Trifluoromethyl)benzofuran
The target compound's computed lipophilicity (XLogP3-AA = 3.3; alternative LogP = 3.59) is intermediate between that of 7-fluorobenzofuran (LogP = 2.57) and 3-(trifluoromethyl)benzofuran (LogP = 3.45) [1]. This intermediate logP value may offer a favorable balance between membrane permeability and aqueous solubility compared to the more lipophilic mono-CF3 analog or the less lipophilic mono-fluoro analog [2].
| Evidence Dimension | Calculated lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 (PubChem); LogP = 3.59 (ChemSrc/Leyan) |
| Comparator Or Baseline | 7-Fluorobenzofuran (CAS 24410-61-5) LogP = 2.57; 3-(Trifluoromethyl)benzofuran (CAS 65715-21-1) LogP = 3.45 |
| Quantified Difference | Target vs. 7-F-benzofuran: ΔLogP ≈ +0.73 to +1.02; Target vs. 3-CF3-benzofuran: ΔLogP ≈ -0.15 to +0.14 |
| Conditions | Computed values (XLogP3 and ACD/LogP algorithms) from authoritative databases |
Why This Matters
Lipophilicity is a critical determinant of ADME properties; an intermediate logP value within the 2–4 range is generally considered optimal for oral bioavailability, making this scaffold a more balanced starting point than either mono-substituted comparator.
- [1] PubChem. (2025). Compound Summary for CID 71669138: 7-Fluoro-3-(trifluoromethyl)benzofuran. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71669138 View Source
- [2] Butin, A. V., Trushkov, I. V., Serdyuk, O. V., & Abaev, V. T. (2014). Fluorinated Furans and Benzofurans. In Fluorine in Heterocyclic Chemistry (Vol. 1, pp. 181–231). Springer. DOI: 10.1007/978-3-319-04346-3_5 View Source
